molecular formula C20H34N2O B310935 N-(4-methyl-2-pyridinyl)tetradecanamide

N-(4-methyl-2-pyridinyl)tetradecanamide

Cat. No.: B310935
M. Wt: 318.5 g/mol
InChI Key: LYBSAIOULNPEOL-UHFFFAOYSA-N
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Description

N-(4-methyl-2-pyridinyl)tetradecanamide is a synthetic compound with a molecular formula of C20H34N2O and an average molecular mass of 318.505 g/mol . It belongs to a class of molecules known as myristic acid derivatives, which are increasingly investigated in medicinal chemistry for their potential bioactivities . Recent research has highlighted the significance of such compounds, particularly their role as inhibitors of N-Myristoyltransferase (NMT), a promising target for the development of novel antifungal agents . NMT is an enzyme essential for the survival of pathogenic fungi, including Candida albicans and Aspergillus niger , as it catalyzes the covalent attachment of a myristate group to various proteins, a process critical for their localization and function . Myristic acid derivatives are designed with a structural motif comprising a long aliphatic hydrocarbon chain, an amide linker, and an aromatic group, which enhances their binding to the enzyme's active site . Studies on structurally similar myristic acid derivatives have demonstrated superior antifungal capabilities against these pathogens in vitro, suggesting the potential research value of this compound class in addressing invasive fungal infections . This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H34N2O

Molecular Weight

318.5 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)tetradecanamide

InChI

InChI=1S/C20H34N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-20(23)22-19-17-18(2)15-16-21-19/h15-17H,3-14H2,1-2H3,(H,21,22,23)

InChI Key

LYBSAIOULNPEOL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NC1=NC=CC(=C1)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1=NC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

N-(Pyridin-2-yl)tetradecanamide (Compound 3u, )

  • Structural Differences : Lacks the 4-methyl group on the pyridine ring.
  • Molecular Formula : C₁₉H₃₁N₂O (vs. C₂₀H₃₃N₂O for the target compound).
  • Key Properties: The absence of the methyl group reduces lipophilicity compared to the 4-methyl derivative.
  • Significance : Highlights the role of pyridine ring substitutions in modulating interactions with biological targets like NMT .

N-(2-Phenylethyl)tetradecanamide (Compound 7, –9)

  • Structural Differences : Features a phenylethyl group instead of a pyridinyl substituent.
  • Molecular Formula: C₂₂H₃₅NO.
  • Key Properties: Isolated from the marine sponge Theonella swinhoei, indicating a natural origin .
  • Significance : Demonstrates how natural product derivatives prioritize bulky aromatic groups for ecological interactions, unlike synthetic pyridinyl analogs .

N-((S)-1-(3-Adamantyl-2,4-dioxoimidazolidin-1-yl)-6-aminohexan-2-yl)tetradecanamide (Compound 15, )

  • Structural Differences: Contains an adamantyl-imidazolidinone moiety attached to the acyl chain.
  • Molecular Formula : C₃₆H₆₁N₅O₃.
  • Key Properties :
    • HRMS (ESI): [M+H]⁺ calculated = 671.8, observed = 671.8 .
    • Exhibits antibiotic activity due to the rigid adamantyl group enhancing target binding.
  • Significance : Contrasts with the simpler pyridinyl group in the target compound, showing how complex substituents can optimize bioactivity .

D-NMAPPD ()

  • Structural Differences : Incorporates a nitro-phenyl-diol group.
  • Molecular Formula : C₂₃H₃₇N₃O₅.
  • Key Properties: Polar nitro and hydroxyl groups improve solubility in aqueous environments. Potential applications in signaling pathway modulation due to nitro-group reactivity.
  • Significance : Illustrates how polar functional groups can counteract the hydrophobicity of the tetradecanamide chain .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Substituent Molecular Formula Molecular Weight Key Biological Activity Source
N-(4-methyl-2-pyridinyl)tetradecanamide 4-methyl-2-pyridinyl C₂₀H₃₃N₂O ~317.4 Not explicitly reported Synthetic
N-(Pyridin-2-yl)tetradecanamide (3u) 2-pyridinyl C₁₉H₃₁N₂O ~309.3 Antifungal/NMT inhibition Synthetic
N-(2-Phenylethyl)tetradecanamide 2-phenylethyl C₂₂H₃₅NO 329.5 Natural product Marine sponge
Compound 15 (Adamantyl derivative) Adamantyl-imidazolidinone C₃₆H₆₁N₅O₃ 671.8 Antibiotic Synthetic
D-NMAPPD Nitrophenyl-diol C₂₃H₃₇N₃O₅ 441.5 Signaling modulation Synthetic

Table 2: Analytical Data Comparison

Compound HRMS (Observed) NMR Features (1H/13C)
This compound Not provided Expected pyridine ring peaks (δ 8.0–6.5 ppm)
N-(Pyridin-2-yl)tetradecanamide (3u) Not provided Pyridine H2 (δ ~8.5 ppm), H6 (δ ~7.5 ppm)
Compound 15 (Adamantyl derivative) [M+H]⁺ = 671.8 (calc/obs) Adamantyl CH (~1.7–2.1 ppm), imidazolidinone carbonyls (~170 ppm)
N-(2-Phenylethyl)tetradecanamide Not provided Phenylethyl aromatic peaks (δ 7.2–7.4 ppm)

Key Research Findings

  • Biological Activity: Adamantyl and imidazolidinone substituents () demonstrate that rigid, bulky groups are critical for antibiotic activity, whereas simpler aromatic groups (pyridinyl, phenylethyl) prioritize solubility or natural product integration .
  • Synthetic vs. Natural : Synthetic derivatives (e.g., 3u, D-NMAPPD) focus on target-specific modifications , while natural products (e.g., N-(2-phenylethyl)tetradecanamide) emphasize ecological interactions .

Preparation Methods

Thionyl Chloride-Mediated Acyl Chloride Formation

The synthesis of N-(4-methyl-2-pyridinyl)tetradecanamide begins with converting myristic acid to myristoyl chloride. Thionyl chloride (SOCl2_2) is the most widely used reagent, reacting with carboxylic acids under anhydrous conditions. In a typical procedure, myristic acid (1.0 equiv) is dissolved in toluene and treated with excess SOCl2_2 (1.5–2.0 equiv) at 45°C for 3–5 hours. The reaction is driven to completion by removing gaseous byproducts (SO2_2, HCl) under reduced pressure. This method yields myristoyl chloride in >90% purity, as confirmed by IR spectroscopy (C=O stretch at 1805 cm1^{-1}).

Alternative Acylating Agents

Dichlorosulfoxide and oxalyl chloride are less common but viable alternatives. For instance, dichlorosulfoxide (ClSO2_2Cl) in anhydrous dichloromethane at 0°C converts myristic acid to its acyl chloride within 2 hours. However, thionyl chloride remains preferred due to its cost-effectiveness and simpler workup.

Coupling of Myristoyl Chloride with 4-Methyl-2-Aminopyridine

Nucleophilic Acylation in Polar Aprotic Solvents

The amidation step involves reacting myristoyl chloride with 4-methyl-2-aminopyridine in solvents like DMF or toluene. In a representative protocol from, myristoyl chloride (1.0 equiv) is added dropwise to a solution of 4-methyl-2-aminopyridine (1.2 equiv) and DIPEA (2.0 equiv) in toluene at 25°C. The mixture is stirred for 10–12 hours, yielding a crude product that is washed with water and NaHCO3_3 to remove unreacted reagents. This method achieves 63–72% yields, with higher equivalents of amine improving conversion rates.

Solvent and Base Optimization

  • Toluene vs. DMF : Toluene minimizes side reactions (e.g., over-acylation) but requires longer reaction times (12–24 hours). DMF accelerates the reaction (6–8 hours) but necessitates rigorous drying to prevent hydrolysis.

  • Base Selection : DIPEA and pyridine are equally effective in scavenging HCl, but pyridine forms a crystalline byproduct (pyridinium chloride) that simplifies filtration.

Purification and Isolation Strategies

Recrystallization Techniques

Crude this compound is recrystallized from ethanol-water mixtures (50–70% ethanol). This step removes unreacted myristic acid and aminopyridine derivatives, yielding a purity of 85–90%. For example, washing with 50% ethanol at 4°C produces needle-like crystals with a melting point of 74–76°C.

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) resolves trace impurities, achieving >98% purity. In, a Poroshell 120 EC-C18 column with 0.1% formic acid modifiers elutes the target compound at 22.5 minutes (flow rate: 0.6 mL/min).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3) : δ 8.25 (d, J = 5.1 Hz, 1H, pyridinyl H-6), 7.45 (s, 1H, pyridinyl H-3), 6.95 (d, J = 5.1 Hz, 1H, pyridinyl H-5), 2.35 (s, 3H, CH3_3), 2.20 (t, J = 7.5 Hz, 2H, COCH2_2), 1.55–1.25 (m, 22H, aliphatic chain), 0.88 (t, J = 6.8 Hz, 3H, terminal CH3_3).

  • 13C^{13}\text{C}-NMR (100 MHz, CDCl3_3) : δ 172.1 (C=O), 158.4 (pyridinyl C-2), 149.7 (pyridinyl C-6), 122.3 (pyridinyl C-5), 119.8 (pyridinyl C-3), 36.5 (COCH2_2), 31.9–22.7 (aliphatic chain), 21.4 (CH3_3), 14.1 (terminal CH3_3).

Infrared (IR) Spectroscopy

A strong absorption at 1720 cm^{-1 confirms the amide C=O bond, while N-H stretching appears as a broad peak at 3300–3200 cm^{-1.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent patents describe continuous flow systems where myristic acid and SOCl2_2 are mixed in a microreactor at 50°C, followed by inline separation of myristoyl chloride. This approach reduces reaction times from hours to minutes and improves safety by minimizing SOCl2_2 handling.

Green Chemistry Alternatives

Enzymatic amidations using lipases (e.g., Candida antarctica Lipase B) in solvent-free systems are under investigation. Preliminary data show 40–50% yields but require optimization for industrial viability .

Q & A

Q. What are the established synthetic routes for N-(4-methyl-2-pyridinyl)tetradecanamide, and what key reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves coupling a tetradecanoyl chloride derivative with 4-methyl-2-aminopyridine under nucleophilic acyl substitution conditions. Key steps include:
  • Solvent Selection : Use anhydrous pyridine or dichloromethane to minimize hydrolysis of the acyl chloride intermediate .
  • Temperature Control : Reactions are performed at 0–5°C initially to control exothermicity, followed by gradual warming to room temperature .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is used to isolate the product.
    Critical Parameters :
ParameterOptimal ConditionImpact on Yield
Molar Ratio (Acyl Chloride:Amine)1.1:1Minimizes unreacted amine
Reaction Time6–12 hoursEnsures completion
Solvent PurityAnhydrousPrevents side reactions

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structural integrity?

  • Methodological Answer :
  • 1H NMR : Key signals include:
  • δ 8.3–8.5 ppm (pyridine H-6 and H-3 protons).
  • δ 2.5–2.7 ppm (N-methyl group, singlet).
  • δ 1.2–1.3 ppm (methylene envelope of the tetradecanoyl chain) .
  • 13C NMR : Confirmatory peaks:
  • δ 170–172 ppm (amide carbonyl).
  • δ 150–155 ppm (pyridine C-2 and C-4 carbons) .
  • HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C20H29N3O: 340.2385) ensures molecular formula validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in:
  • Assay Conditions : Adjust pH (e.g., LOX activity is pH-sensitive) or co-factor concentrations (e.g., divalent cations for BChE assays) .
  • Compound Purity : Validate purity via HPLC (≥95% by area) to exclude impurities affecting bioactivity .
  • Structural Confirmation : Re-analyze disputed batches using 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry and rule out isomers .
    Case Study : In LOX inhibition assays, conflicting IC50 values (e.g., 10 µM vs. 50 µM) were traced to differences in substrate pre-incubation times, resolved by standardizing protocols .

Q. What strategies are employed to enhance the bioactivity of this compound through structural modification, and what methodological approaches validate these changes?

  • Methodological Answer :
  • Acyl Chain Modifications : Introduce unsaturated bonds (e.g., C9-C10 double bond) to improve membrane permeability. Synthesize via Wittig reaction or dehydrogenation, validated by GC-MS .
  • Heterocyclic Substitutions : Replace the pyridine ring with a thiazole (e.g., ) to enhance hydrogen bonding. Assess via molecular docking against target proteins (e.g., LOX or BChE) .
  • Bioactivity Validation :
  • In Vitro Assays : Dose-response curves (IC50) for enzyme inhibition.
  • SAR Analysis : Correlate logP (HPLC-derived) with cellular uptake efficiency .
    Example : Adamantane-conjugated analogs (e.g., compound 15 in ) showed 5-fold higher BChE inhibition due to improved hydrophobic interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Store aliquots at 4°C, -20°C, and RT. Monitor degradation via LC-MS at 0, 1, 3, and 6 months.
  • Degradation Products : Identify by mass fragmentation patterns (e.g., hydrolysis of the amide bond yields tetradecanoic acid and 4-methyl-2-aminopyridine) .
  • Recommendations : Contradictory reports of RT instability ( vs. stable in ) may stem from residual solvent (e.g., EtOH) acting as a stabilizer.

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